N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNCWIDYXCOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 4-fluoroaniline with 6-methoxypyrimidine-4-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-(4-fluorophenyl)pyrimidine-4-carboxamide.
Reduction: Formation of N-(4-aminophenyl)-6-methoxypyrimidine-4-carboxamide.
Substitution: Formation of N-(4-substituted phenyl)-6-methoxypyrimidine-4-carboxamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and disrupting the associated biological pathway. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing inflammation . The fluorophenyl and methoxy groups contribute to the compound’s binding affinity and specificity for the target .
Comparison with Similar Compounds
Substituent Effects on Activity
- Halogen Influence : Fluorine substitution on the phenyl ring is common in analogs (e.g., ). Studies indicate that halogen size (F vs. Cl/Br/I) has minimal impact on inhibitory potency, as seen in maleimide derivatives (IC₅₀: 4.34–7.24 µM) . This suggests the fluorine atom primarily optimizes pharmacokinetic properties (e.g., metabolic stability) rather than steric interactions.
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., 6-OCH₃ in the target) enhance solubility compared to hydrophobic methyl groups (e.g., 6-CH₃ in ). However, methyl groups may improve membrane permeability in antimicrobial agents .
- Ring Saturation : Dihydro/tetrahydropyrimidine derivatives (e.g., ) exhibit conformational flexibility, enabling stronger interactions with enzyme active sites. The target’s fully aromatic pyrimidine core may favor rigidity and target selectivity .
Structural and Crystallographic Insights
- Hydrogen Bonding : Fluorophenyl and methoxy groups participate in weak C–H⋯O/F interactions, as observed in crystallographic studies of related compounds (e.g., ). These interactions stabilize molecular conformations critical for bioactivity .
- Dihedral Angles : Substituents on the pyrimidine ring influence planarity. For instance, a 12.8° dihedral angle between pyrimidine and fluorophenyl groups in optimizes steric compatibility with target proteins .
Biological Activity
N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a methoxy group at the 6-position. The presence of the fluorine atom is known to enhance the compound's lipophilicity and potentially its biological activity compared to non-fluorinated analogs.
The primary mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Target Enzyme : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in angiogenesis.
- Biochemical Pathways : By inhibiting VEGFR-2, the compound disrupts the VEGF signaling pathway, leading to reduced angiogenesis, which is vital in various pathological conditions, including cancer.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been reported to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial for prostaglandin synthesis involved in inflammation:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.04 ± 0.02 | COX-2 Inhibition |
| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |
This indicates that this compound may serve as a promising candidate for anti-inflammatory drug development .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The inhibition of VEGFR-2 not only reduces angiogenesis but also impacts tumor growth directly. For instance, compounds with similar structures have shown significant cytotoxicity with IC50 values ranging from 0.65 µM to higher concentrations depending on the specific derivative and cancer cell type .
Case Studies and Research Findings
-
Study on HIV Integrase Inhibition :
A related study explored the synthesis of pyrimidine derivatives, including this compound, for their inhibitory effects on HIV integrase. The most potent derivative exhibited an IC50 value of 0.65 µM against strand transfer reactions in vitro, although it did not show significant antiviral activity below cytotoxic concentrations . -
Anti-inflammatory Effects :
Another study evaluated various substituted pyrimidines for their anti-inflammatory properties using carrageenan-induced paw edema models. Compounds similar to this compound demonstrated significant reductions in inflammatory markers such as iNOS and COX-2 mRNA expressions .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including condensation of pyrimidine precursors with fluorophenyl derivatives. Key steps include:
- Amide bond formation : Reacting 6-methoxypyrimidine-4-carboxylic acid with 4-fluoroaniline using coupling agents like HATU or EDCI under inert conditions .
- Solvent and catalyst optimization : Use of polar aprotic solvents (e.g., DMF, acetonitrile) and bases (e.g., triethylamine) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. How is structural characterization performed for this compound?
Standard analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., methoxy group at δ ~3.9 ppm, fluorophenyl protons at δ ~7.1–7.4 ppm) .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 264.1) .
- X-ray crystallography : For unambiguous confirmation of 3D structure, though this requires high-quality single crystals .
Q. What in vitro assays are used to evaluate its biological activity?
Common methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates or ADP-Glo™ kits .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 vs. HeLa) .
- Orthogonal assays : Confirm enzyme inhibition with both kinetic and biophysical methods (e.g., SPR vs. ITC) .
- Stability monitoring : Track compound degradation via HPLC under assay conditions (e.g., 37°C, 5% CO₂) .
Q. What role does this compound play in enzyme inhibition, and how is crystallography used to study it?
The compound acts as a competitive inhibitor by occupying the ATP-binding pocket of kinases. Crystallographic analysis involves:
Q. How can structure-activity relationship (SAR) studies optimize substituent effects?
Key substituent modifications and their impacts include:
- Fluorophenyl vs. chlorophenyl : Fluorine enhances metabolic stability and lipophilicity (logP ~2.1 vs. ~2.5 for Cl) .
- Methoxy vs. hydroxyl : Methoxy improves membrane permeability but reduces hydrogen-bonding capacity .
- Pyrimidine ring substitution : 6-Methoxy enhances selectivity for kinase targets over off-target enzymes .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Critical factors include:
Q. How can stability issues in biological assays be addressed?
Stability is enhanced by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
